[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Description
Systematic Nomenclature and Molecular Architecture
IUPAC Nomenclature Breakdown and Positional Isomerism Considerations
The IUPAC name 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is derived through hierarchical prioritization of functional groups and substituents. The parent structure is methanone (C=O), with two substituents:
- 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl : A thiazole ring (positions 1–3 occupied by sulfur at position 1 and nitrogen at position 3) substituted at position 2 with a 2,6-dichlorophenyl group and at position 4 with a methyl group.
- 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl : A spirocyclic system comprising a piperidine ring (8-aza) fused to a 1,4-dioxolane ring via a spiro junction at carbon 8.
Positional isomerism may arise in the thiazole ring if substituents relocate. For instance, shifting the methyl group from position 4 to position 5 would yield a structural isomer with distinct electronic properties. Similarly, altering the spiro junction position in the 1,4-dioxa-8-azaspiro[4.5]decane system (e.g., to carbon 7) would modify ring strain and conformational flexibility.
Table 1: Key Structural Features and Substitution Patterns
| Component | Substituents/Features |
|---|---|
| Thiazole core | 2-(2,6-Dichlorophenyl), 4-methyl, 5-methanone linkage |
| Spirocyclic system | 1,4-Dioxolane fused to piperidine via spiro carbon (C8), nitrogen at position 8 |
Comparative Analysis of Spirocyclic vs. Non-Spiro Thiazole Derivatives
Spirocyclic systems, such as the 1,4-dioxa-8-azaspiro[4.5]decane moiety, introduce unique steric and electronic effects compared to linear or fused heterocycles.
Steric Effects
- Spiro Systems : The orthogonal orientation of the dioxolane and piperidine rings reduces steric hindrance between substituents, enhancing conformational stability. This contrasts with non-spiro analogues like 1,4-dioxa-8-azabicyclo[4.5]decane , where fused rings impose planar rigidity.
- Thiazole Interactions : The spiro system’s three-dimensional geometry minimizes clashes between the bulky 2,6-dichlorophenyl group and the methanone linkage, a challenge observed in non-spiro derivatives such as (2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone .
Electronic Effects
- Electron-Donating/Accepting : The spiro system’s oxygen atoms (1,4-dioxolane) donate electron density via lone pairs, while the piperidine nitrogen (sp³ hybridized) exerts a mild electron-withdrawing effect. This creates a polarized environment that stabilizes the methanone carbonyl group, unlike non-spiro derivatives where such polarization is less pronounced.
Table 2: Spirocyclic vs. Non-Spiro Thiazole Derivatives
| Property | Spirocyclic Derivative | Non-Spiro Analogues |
|---|---|---|
| Conformational Freedom | High (orthogonal rings) | Low (planar fused rings) |
| Steric Hindrance | Reduced | Increased near substituents |
| Electronic Polarization | Enhanced (O/N interplay) | Moderate (localized to thiazole) |
Electronic Configuration Analysis of Dichlorophenyl-Thiazole-Spiro System
The electronic landscape of the compound is shaped by three interconnected domains: the 2,6-dichlorophenyl group, the thiazole ring, and the spirocyclic system.
Thiazole Ring Contributions
- Aromaticity : The thiazole’s 6π-electron system delocalizes electron density, with sulfur’s electronegativity (χ = 2.58) inducing partial positive charge at C2 and C4.
- Substituent Effects :
- 2,6-Dichlorophenyl : The chlorine atoms (χ = 3.16) withdraw electron density via inductive effects, amplifying the thiazole’s electrophilicity.
- 4-Methyl Group : The methyl donor (+I effect) counters electron withdrawal at C4, creating a charge gradient that favors nucleophilic attack at C5.
Spirocyclic System Interactions
- Resonance Effects : The dioxolane’s oxygen atoms participate in conjugation with the piperidine nitrogen, generating a resonance-assisted hydrogen bond (RAHB) network that stabilizes the methanone carbonyl.
- Charge Distribution : Quantum mechanical calculations (DFT) predict a dipole moment of ~5.2 D, oriented toward the spiro system due to nitrogen’s lone pair orientation.
Table 3: Electronic Parameters of Key Functional Groups
| Group | Electron Effect | Impact on Reactivity |
|---|---|---|
| 2,6-Dichlorophenyl | -I (inductive withdrawal) | Increases electrophilicity at thiazole C2 and C5 |
| 4-Methyl | +I (inductive donation) | Stabilizes thiazole C4, moderates ring electrophilicity |
| Spirocyclic O/N | Resonance conjugation | Enhances carbonyl polarization |
This intricate electronic configuration suggests potential applications in catalysis or molecular recognition, where precise charge distribution is critical. Future studies could explore substituent tuning to optimize these properties for targeted applications.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-11-15(26-16(21-11)14-12(19)3-2-4-13(14)20)17(23)22-7-5-18(6-8-22)24-9-10-25-18/h2-4H,5-10H2,1H3 |
InChI Key |
LPFIWZJDIYHKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group. The spirocyclic moiety is then incorporated through a series of reactions that involve cyclization and functional group transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has shown promise in the treatment of tuberculosis and other infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. In the case of its use in tuberculosis treatment, the compound targets the bacterial cell wall synthesis, inhibiting the growth and proliferation of Mycobacterium tuberculosis. The pathways involved include the inhibition of enzymes critical for cell wall biosynthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its dichlorophenyl-thiazole core and spirocyclic methanone. Comparable compounds include:
Table 1: Structural Comparison with Analogues
- Thiazole vs. Pyrazole Cores : The target’s thiazole core offers sulfur-based electronics, contrasting with pyrazole-based analogues (e.g., ), which may exhibit distinct hydrogen-bonding capabilities .
- Spirocyclic Component : The 1,4-dioxa-8-azaspiro[4.5]decane moiety introduces steric constraints and puckered conformations (see Section 2.3), unlike planar triazole or pyrazole systems in analogues .
Crystallography :
- Single-crystal diffraction (e.g., SHELX ) would resolve the spirocyclic ring’s puckering parameters (e.g., Cremer-Pople coordinates ), as seen in ’s isostructural thiazoles . ORTEP-3 () could visualize deviations from planarity in the dichlorophenyl-thiazole system .
Conformational and Physicochemical Properties
- Spirocyclic Puckering: The 1,4-dioxa-8-azaspiro[4.5]decane likely adopts a nonplanar conformation, with ring puckering amplitudes quantified via Cremer-Pople analysis () . This contrasts with ’s compounds, where fluorophenyl groups deviate perpendicularly from planar thiazole systems .
- Lipophilicity and Solubility : The dichlorophenyl group increases logP compared to fluorophenyl analogues (), while the spirocyclic dioxa-aza system may enhance aqueous solubility via oxygen-based solvation .
Implications for Virtual Screening and Drug Design
As noted in , structural similarity guides virtual screening, with the assumption that analogous compounds share bioactivity . For instance:
- Electrostatic Profiles : The dichlorophenyl group’s electronegativity may enhance interactions with hydrophobic enzyme pockets compared to fluorine.
- Stereochemical Complexity : The spirocyclic system’s rigidity could reduce entropic penalties upon binding, a feature absent in flexible analogues.
Biological Activity
The compound 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article aims to explore its biological effects, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C16H16Cl2N2O2S. Its structure includes a thiazole ring and a spirodecane moiety, which are significant for its biological interactions. The presence of the dichlorophenyl group enhances its lipophilicity and may affect its binding affinity to biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to the one have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Fungicidal |
Anticancer Potential
Research has indicated that thiazole derivatives exhibit cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to apoptosis induction through various pathways, including caspase activation and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast cancer) | <50 | Apoptosis |
| HeLa (Cervical cancer) | <30 | Cell cycle arrest |
Neuroprotective Effects
The compound's interaction with sigma receptors has been a focus of neuropharmacological studies. Sigma receptors are implicated in neuroprotection and modulation of neurotransmitter release. The compound has shown potential as a sigma-1 receptor agonist, which may enhance cognitive functions and protect against neurodegenerative diseases.
The biological activities of 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : As a sigma receptor ligand, it could modulate neurotransmitter systems, contributing to its neuroprotective effects.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS), leading to cellular apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The results indicated that compounds with similar structures had significant inhibitory effects on biofilm formation and bacterial growth.
Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The findings were published in Cancer Research, highlighting the potential for developing new anticancer therapies based on thiazole scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
